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Compound of Interest

Compound Name: Famotidine disulfide

CAS No.: 129083-44-9

Cat. No.: B601809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for

the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The

purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its

safety and efficacy. This technical guide provides a comprehensive overview of a critical

impurity, famotidine disulfide, also known as Famotidine Impurity E in the European

Pharmacopoeia (EP) and Famotidine Related Compound E in the United States Pharmacopeia

(USP).[2] Understanding the molecular structure, formation, and analytical control of this

impurity is essential for drug development professionals and researchers working with

famotidine.

Molecular Structure and Chemical Formula
Famotidine disulfide is formed through the oxidation of two famotidine molecules, resulting in

a disulfide linkage between the methylene groups attached to the thiazole rings.

Chemical Name: 2,2'-((Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine[2]
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Property Value Source(s)

Molecular Formula C10H14N8S4 [2]

Molecular Weight 374.52 g/mol [2]

CAS Number 129083-44-9 [2]

Structural Comparison with Famotidine:
Famotidine has the molecular formula C8H15N7O2S3. The formation of the disulfide dimer

involves the removal of the sulfamoylpropanimidamide group from each famotidine molecule

and the subsequent formation of a disulfide bond.

Synthesis and Formation
Famotidine disulfide is primarily considered a process-related impurity and a potential

degradation product of famotidine. Its formation is attributed to oxidative conditions. The thiol

group in the famotidine structure is susceptible to oxidation, leading to the formation of a

disulfide linkage between two molecules.

While a specific, detailed laboratory synthesis protocol for famotidine disulfide is not readily

available in the public domain, its formation can be conceptually understood as an oxidative

coupling reaction. Mild oxidizing agents could facilitate this transformation. For researchers

aiming to synthesize this impurity as a reference standard, controlled oxidation of a famotidine

precursor or famotidine itself would be the logical approach.

Spectroscopic Characterization
The structural elucidation and confirmation of famotidine disulfide rely on various

spectroscopic techniques. While a complete set of spectra for the isolated impurity is not widely

published, the following are the expected key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons on the thiazole ring, the methylene bridge, and the guanidine group. The chemical
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shifts of the methylene protons adjacent to the disulfide bond would be a key diagnostic

feature.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the

thiazole ring, the methylene group, and the guanidine moiety.

Mass Spectrometry (MS):
The mass spectrum of famotidine disulfide would be expected to show a molecular ion peak

corresponding to its molecular weight of approximately 374.5 g/mol . Fragmentation patterns

would likely involve cleavage of the disulfide bond and fragmentation of the thiazole and

guanidine groups.

Infrared (IR) Spectroscopy:
The IR spectrum of famotidine disulfide would exhibit characteristic absorption bands for N-H

stretching of the guanidine group, C=N stretching of the thiazole ring, and C-S stretching. The

absence of bands associated with the sulfamoylpropanimidamide group of famotidine would be

a key differentiating feature.

Analytical Methodologies for Detection and
Quantification
The control of famotidine disulfide as an impurity in famotidine drug substance and product is

crucial for ensuring pharmaceutical quality. Reversed-phase high-performance liquid

chromatography (RP-HPLC) is the most common and effective analytical technique for this

purpose.

Experimental Protocol: RP-HPLC for Famotidine and its
Impurities
This protocol is a general guideline based on established methods for famotidine impurity

profiling.[3][4] Method optimization and validation are essential for specific applications.

Objective: To separate and quantify famotidine disulfide from famotidine and other related

impurities.
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Materials:

Famotidine reference standard

Famotidine disulfide reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

1-Hexane sodium sulfonate

Water (HPLC grade)

Phosphoric acid or other suitable buffer components

Famotidine drug substance or product sample

Instrumentation:

HPLC system with a UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):
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Parameter Condition

Mobile Phase

A gradient mixture of a buffered aqueous phase

(containing an ion-pairing agent like 1-hexane

sodium sulfonate) and an organic phase

(acetonitrile and/or methanol). The exact

gradient program needs to be developed and

optimized.

Flow Rate 1.0 - 1.5 mL/min

Column Temperature Ambient or controlled (e.g., 30 °C)

Detection Wavelength 265 nm

Injection Volume 10 - 20 µL

Procedure:

Standard Preparation: Prepare a stock solution of famotidine reference standard and

famotidine disulfide reference standard in a suitable diluent (e.g., mobile phase). Prepare a

series of calibration standards by diluting the stock solutions.

Sample Preparation: Accurately weigh and dissolve the famotidine drug substance or a

powdered portion of the drug product in the diluent to a known concentration.

Chromatographic Analysis: Inject the standard solutions and the sample solution into the

HPLC system.

Data Analysis: Identify the peaks based on their retention times compared to the standards.

Quantify the amount of famotidine disulfide in the sample using the calibration curve

generated from the standard solutions.

Causality Behind Experimental Choices:

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining

and separating the relatively polar famotidine and its impurities.
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Ion-Pairing Agent: The addition of an ion-pairing agent like 1-hexane sodium sulfonate to the

mobile phase helps to improve the peak shape and retention of the basic guanidine groups

in both famotidine and its disulfide impurity.

UV Detection at 265 nm: This wavelength corresponds to a strong absorbance maximum for

the thiazole chromophore present in both molecules, providing good sensitivity for detection.

Regulatory Landscape and Acceptance Criteria
The presence of impurities in pharmaceutical products is strictly regulated by pharmacopeias

and regulatory agencies to ensure patient safety.

European Pharmacopoeia (EP): The EP monograph for famotidine lists "Impurity E" and

provides limits for its presence.[1] The acceptance criteria are typically defined in relation to

the peak area of the principal peak in the chromatogram of a reference solution.

United States Pharmacopeia (USP): The USP monograph for famotidine lists "Famotidine

Related Compound E" and sets acceptance criteria for its levels in the drug substance and

finished product.[2]

It is imperative for manufacturers to adhere to the specific limits outlined in the relevant

pharmacopeial monographs.

Logical Relationships and Visualization
The relationship between famotidine and its disulfide impurity can be visualized as a

straightforward oxidation process.

Famotidine

Oxidation

Famotidine

Famotidine Disulfide

2x Sulfamoylpropanimidamide
(conceptual byproduct)
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Caption: Oxidative formation of Famotidine Disulfide from two Famotidine molecules.

Conclusion
Famotidine disulfide is a significant impurity in the manufacturing and storage of famotidine. A

thorough understanding of its molecular structure, mechanism of formation, and appropriate

analytical control strategies is critical for ensuring the quality, safety, and efficacy of famotidine-

containing drug products. This technical guide provides a foundational understanding for

researchers and drug development professionals to effectively manage this impurity throughout

the pharmaceutical lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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